4,7-Dichloropteridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dichloropteridine is an organic compound with the molecular formula C6H2Cl2N4. It is a derivative of pteridine, a heterocyclic aromatic organic compound, and contains two chlorine atoms at the 4th and 7th positions of the pteridine ring system
Preparation Methods
Industrial Production Methods: In an industrial setting, the production of 4,7-dichloropteridine may involve large-scale chlorination reactors equipped with advanced temperature and pressure control systems. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making the process more economically viable for large-scale production.
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize 4,7-dichloropteridine.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as ammonia (NH3) or alkyl halides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of oxidized derivatives, such as this compound-2,6-dione.
Reduction: Reduction reactions can produce reduced forms of the compound, such as this compound-2,6-diamine.
Substitution: Substitution reactions can result in the formation of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
4,7-Dichloropteridine has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research has explored the use of this compound in the development of new therapeutic agents, particularly in the treatment of certain diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4,7-dichloropteridine exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but they often include key enzymes or structural components of the microorganisms.
Comparison with Similar Compounds
4,7-Dichloropteridine is similar to other pteridine derivatives, such as pteridine, 2,4,7-trichloropteridine, and 2,6-diaminopteridine. its unique chlorine substitution pattern gives it distinct chemical and biological properties compared to these compounds. The presence of chlorine atoms at specific positions can influence its reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
826-89-1 |
---|---|
Molecular Formula |
C6H2Cl2N4 |
Molecular Weight |
201.01 g/mol |
IUPAC Name |
4,7-dichloropteridine |
InChI |
InChI=1S/C6H2Cl2N4/c7-3-1-9-4-5(8)10-2-11-6(4)12-3/h1-2H |
InChI Key |
GLMLCKFRCXFITK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2C(=N1)C(=NC=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.